molecular formula C18H19ClN4O3 B12702343 Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- CAS No. 173589-74-7

Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-

Cat. No.: B12702343
CAS No.: 173589-74-7
M. Wt: 374.8 g/mol
InChI Key: KQIIAPDWDVYNOP-UHFFFAOYSA-N
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Description

Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chlorophenyl group, a 4-methyl-1-piperazinyl group, and a nitro group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Piperazine Substitution: The 4-methyl-1-piperazinyl group is incorporated through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups on the aromatic ring.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
  • Benzamide, N-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
  • Benzamide, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-

Uniqueness

Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

CAS No.

173589-74-7

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-2-nitrobenzamide

InChI

InChI=1S/C18H19ClN4O3/c1-21-9-11-22(12-10-21)16-4-2-3-15(17(16)23(25)26)18(24)20-14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3,(H,20,24)

InChI Key

KQIIAPDWDVYNOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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